![molecular formula C10H14N4 B1452222 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine CAS No. 1154883-52-9](/img/structure/B1452222.png)
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine
説明
“1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine” is a chemical compound that belongs to the class of triazolo-pyridines . This class of compounds has been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of related compounds with different amines .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution. For example, a mixture of a related compound, 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, with different amines and triazole-2-thiol in DMF was stirred overnight .科学的研究の応用
Synthesis and Structural Analysis
The chemical 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a versatile compound in scientific research, particularly in the synthesis and structural analysis of new molecules. Research has shown its utility in creating a variety of heterocyclic compounds through acylation and cyclization reactions. For example, it is involved in the synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing its importance in the development of new chemical entities with potential biological activities (Ibrahim et al., 2011). Additionally, the structural and optical properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine have been thoroughly investigated, revealing insights into its crystalline structure and the stability of its molecular configuration, as well as its spectroscopic characteristics, which are essential for understanding its interactions in various chemical and biological contexts (Dymińska et al., 2022).
Oxidative Cyclization
Oxidative cyclization techniques have been developed to synthesize 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine derivatives, demonstrating the compound's flexibility in chemical synthesis. These methods provide a pathway to generate triazolo[1,5-a]pyridin-2-amines and triazolo[4,3-a]pyridin-3-amines, expanding the chemical space of triazolopyridine derivatives with potential for further functionalization and investigation in various scientific fields (Ishimoto et al., 2015).
Electroluminescent Properties
The compound's derivatives have been explored for their electroluminescent properties, particularly in the development of organic light-emitting diodes (OLEDs). Research into [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials has shown promising applications in red phosphorescent OLEDs, highlighting the compound's potential in advanced materials science and engineering applications (Kang et al., 2017).
Biomedical Applications
Amide derivatives of 1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine have shown significant activity in the biomedical field, particularly in the development of inhibitors for therapeutic targets. For instance, its derivatives have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), showcasing the compound's relevance in the treatment of type 2 diabetes. This highlights its potential as a scaffold for developing new therapeutic agents (Kim et al., 2005).
特性
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-5-8(11)10-13-12-9-6-3-4-7-14(9)10/h3-4,6-8H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOYUUKZWTVYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NN=C2N1C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



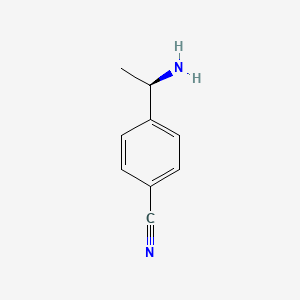

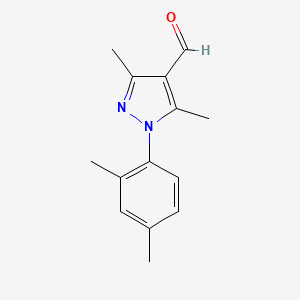
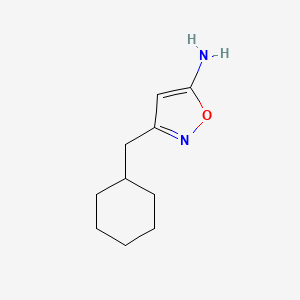
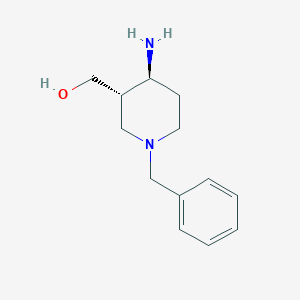
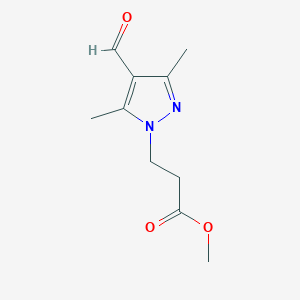
![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
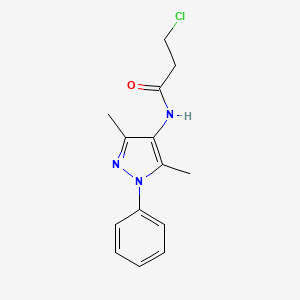
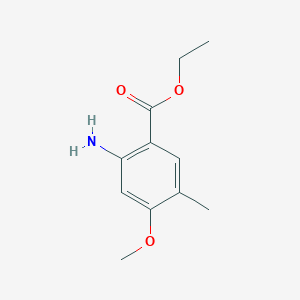

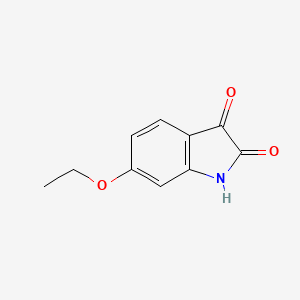
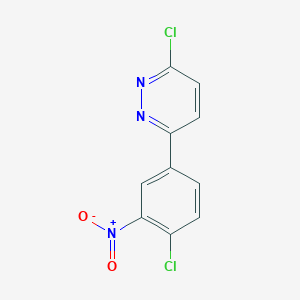
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
